8-(2-amino-3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one
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Overview
Description
8-(2-Amino-3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one is a complex organic compound with significant potential in scientific research and industrial applications[_{{{CITATION{{{1{CDK8-CYCC IN COMPLEX WITH 8- [2-Amino-3-chloro-5- (1-methyl-1H-indazol ...](https://www.rcsb.org/structure/5HBJ). This compound is known for its role as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19, which are implicated in various cellular processes and diseases, including cancer[{{{CITATION{{{_1{CDK8-CYCC IN COMPLEX WITH 8- 2-Amino-3-chloro-5- (1-methyl-1H-indazol ....
Preparation Methods
Synthetic Routes and Reaction Conditions: . Key steps may include:
Formation of the indazole ring through cyclization reactions.
Introduction of the chloro and amino groups on the pyridine ring.
Formation of the spirocyclic structure through a suitable cyclization reaction.
Industrial Production Methods: Industrial-scale production would involve optimizing these synthetic routes for efficiency and yield. This might include the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its role in cellular signaling pathways.
Medicine: Potential use as a therapeutic agent, particularly in cancer treatment due to its CDK inhibitory activity.
Industry: Development of new chemical processes and materials.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK8 and CDK19[_{{{CITATION{{{1{CDK8-CYCC IN COMPLEX WITH 8- [2-Amino-3-chloro-5- (1-methyl-1H-indazol ...](https://www.rcsb.org/structure/5HBJ). These kinases are involved in the regulation of transcription and cell cycle progression[{{{CITATION{{{_1{CDK8-CYCC IN COMPLEX WITH 8- 2-Amino-3-chloro-5- (1-methyl-1H-indazol .... By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis.
Molecular Targets and Pathways:
CDK8 and CDK19: These are the primary molecular targets.
Transcription Regulation: Inhibition of CDK8 affects the Mediator complex, which is involved in the regulation of gene expression[_{{{CITATION{{{_1{CDK8-CYCC IN COMPLEX WITH 8- 2-Amino-3-chloro-5- (1-methyl-1H-indazol ....
Cell Cycle Progression: CDK19 is involved in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest.
Comparison with Similar Compounds
CCT251921: Another potent and selective CDK8 inhibitor[_{{{CITATION{{{_1{CDK8-CYCC IN COMPLEX WITH 8- 2-Amino-3-chloro-5- (1-methyl-1H-indazol ....
Palbociclib: A CDK4/6 inhibitor used in cancer therapy.
Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis.
Uniqueness: 8-(2-Amino-3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one is unique in its structural complexity and its dual inhibition of CDK8 and CDK19, which may offer advantages in terms of therapeutic efficacy and specificity.
Properties
IUPAC Name |
8-[2-amino-3-chloro-5-(1-methylindazol-5-yl)pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O/c1-27-16-3-2-13(10-14(16)11-26-27)15-12-25-19(23)17(22)18(15)28-8-5-21(6-9-28)4-7-24-20(21)29/h2-3,10-12H,4-9H2,1H3,(H2,23,25)(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJXPDLMACOGIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CN=C(C(=C3N4CCC5(CCNC5=O)CC4)Cl)N)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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